molecular formula C11H23NO2 B2948860 Tert-butyl 2-amino-3,3-dimethylpentanoate CAS No. 2248258-99-1

Tert-butyl 2-amino-3,3-dimethylpentanoate

Cat. No.: B2948860
CAS No.: 2248258-99-1
M. Wt: 201.31
InChI Key: ZFIXYSDXWLSTPC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,3-dimethylpentanoate: is an organic compound with the molecular formula C10H21NO2. It is a derivative of amino acids and is often used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3,3-dimethylpentanoate typically involves the reaction of tert-butyl 2-amino-3,3-dimethylbutanoate with appropriate reagents under controlled conditions. One common method involves the use of tert-butylamine and a suitable carboxylic acid derivative in the presence of coupling agents like EDCI and HOBt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3,3-dimethylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.

Scientific Research Applications

Tert-butyl 2-amino-3,3-dimethylpentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-methylpentanoate
  • Tert-butyl 2-amino-3,3-dimethylbutanoate
  • Tert-butyl 2-amino-3,3-dimethylhexanoate

Comparison: Tert-butyl 2-amino-3,3-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-amino-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-7-11(5,6)8(12)9(13)14-10(2,3)4/h8H,7,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXYSDXWLSTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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